Amrinone

描述

This compound (or inthis compound) is a type 3 pyridine phosphodiesterase inhibitor. It is used in the treatment of congestive heart failure.

Inthis compound is a synthetic bipyridine phosphodiesterase inhibitor with inotropic and vasodilator properties. Inthis compound inhibits type III phosphodiesterase, which is abundant in cardiac and vascular tissues, thereby preventing the degradation of cyclic adenosine monophosphate (cAMP) and increasing intracellular concentrations of this secondary messenger. Elevated levels of cAMP increase the contractile force of the cardiac muscle and produce positive inotropic effects. Although the mechanism of action is not fully understood, inthis compound causes smooth muscle relaxation, resulting in peripheral vasodilation (reduced afterload) and a decreased pulmonary vascular resistance (reduced preload).

INthis compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1984 and is indicated for cardiovascular disease.

A positive inotropic cardiotonic (CARDIOTONIC AGENTS) with vasodilator properties, phosphodiesterase 3 inhibitory activity, and the ability to stimulate calcium ion influx into the cardiac cell.

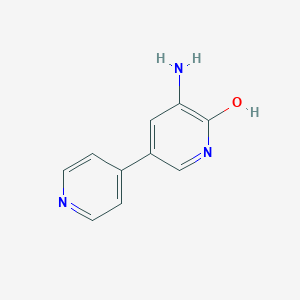

Structure

3D Structure

属性

IUPAC Name |

3-amino-5-pyridin-4-yl-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c11-9-5-8(6-13-10(9)14)7-1-3-12-4-2-7/h1-6H,11H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNLQIBCLLYYYFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=CNC(=O)C(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9022603 | |

| Record name | Amrinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Amrinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015496 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>28.1 [ug/mL] (The mean of the results at pH 7.4), 5.60e+00 g/L | |

| Record name | SID11533005 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Amrinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015496 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

60719-84-8 | |

| Record name | Amrinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60719-84-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Inamrinone [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060719848 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amrinone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01427 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | inamrinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759805 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Amrinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Amrinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.700 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | INAMRINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JUT23379TN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Amrinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015496 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

294-297, 295 °C | |

| Record name | Amrinone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01427 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Amrinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015496 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Amrinone's Core Mechanism of Action on Cardiac Myocytes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amrinone, a bipyridine derivative, exerts its positive inotropic and lusitropic effects on cardiac myocytes primarily through the selective inhibition of phosphodiesterase III (PDE3). This inhibition leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), triggering a cascade of downstream signaling events that culminate in enhanced myocardial contractility and relaxation. While PDE3 inhibition is the principal mechanism, evidence also suggests a potential secondary role for the modulation of the sodium-calcium (Na+/Ca++) exchanger. This technical guide provides a comprehensive overview of the molecular mechanisms of this compound's action on cardiac myocytes, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

Primary Mechanism of Action: Phosphodiesterase III (PDE3) Inhibition

This compound's primary mechanism of action is the selective inhibition of the PDE3 enzyme within cardiac myocytes.[1][2][3] PDE3 is responsible for the hydrolysis of cAMP, and its inhibition by this compound leads to an accumulation of intracellular cAMP.[2][3][4] This elevation in cAMP levels is the linchpin of this compound's cardiotonic effects.

The subsequent increase in cAMP activates protein kinase A (PKA), which then phosphorylates several key proteins involved in cardiac excitation-contraction coupling.[3] The most critical of these is the L-type calcium channel (LTCC) on the sarcolemma. PKA-mediated phosphorylation of the LTCC increases its open probability, leading to an enhanced influx of calcium ions (Ca++) into the myocyte during the plateau phase of the action potential.[2] This increased intracellular Ca++ concentration is the direct trigger for myofilament activation and, consequently, an increase in the force of contraction (positive inotropy).

Furthermore, the elevated cAMP levels also contribute to enhanced relaxation (lusitropy). PKA phosphorylates phospholamban, a protein that inhibits the sarcoplasmic reticulum Ca2+-ATPase (SERCA). Phosphorylation of phospholamban relieves this inhibition, leading to an increased rate of Ca++ reuptake into the sarcoplasmic reticulum. This faster sequestration of Ca++ from the cytosol contributes to a more rapid decline in intracellular Ca++ levels during diastole, facilitating myocardial relaxation.

Signaling Pathway of this compound's PDE3 Inhibition

The following diagram illustrates the signaling cascade initiated by this compound's inhibition of PDE3 in cardiac myocytes.

Potential Secondary Mechanism: Modulation of Na+/Ca++ Exchanger

Some evidence suggests that this compound may also exert a secondary effect by modulating the activity of the Na+/Ca++ exchanger (NCX).[5] The NCX is a sarcolemmal protein that plays a crucial role in calcium homeostasis by extruding one Ca++ ion in exchange for the entry of three sodium ions. Inhibition of the NCX would lead to a net increase in intracellular Ca++, thereby contributing to the positive inotropic effect. Studies have shown that this compound can inhibit Ca++ uptake via the Na+/Ca++ exchange in cardiac sarcolemmal vesicles in a dose-dependent manner, with maximal inhibition observed at a concentration of approximately 300 micrograms/ml.[5]

Logical Relationship of this compound's Effect on Na+/Ca++ Exchanger

The following diagram illustrates the proposed secondary mechanism of this compound.

Quantitative Data

The following tables summarize the key quantitative data related to this compound's mechanism of action on cardiac myocytes.

Table 1: In Vitro Inhibition of Phosphodiesterase III by this compound

| Parameter | Value | Species/Tissue | Experimental Conditions |

| IC50 | ~50 µM | Not specified | PDE assay kit from BPS Bioscience Inc. This compound dissolved in DMSO at a final concentration of 0.1% in the medium.[6] |

| IC50 | 9.863 ± 1.709 µM | Recombinant Human PDE3 | Temperature: 34°C.[7] |

Table 2: Dose-Dependent Inotropic Effect of this compound on Isolated Papillary Muscle

| This compound Concentration (µg/mL) | Increase in Developed Tension | Species |

| 3-100 | Dose-dependent increase | Cat |

Note: The source article describes a dose-dependent increase but does not provide a table with specific values for each concentration.[8]

Table 3: Effect of this compound on Na+/Ca++ Exchange in Cardiac Sarcolemmal Vesicles

| This compound Concentration (µg/mL) | Effect | Species |

| Dose-dependent up to 300 | Inhibition of Ca++ uptake | Guinea pig and rat |

Note: The source article states a dose-dependent inhibition with maximal effect at ~300 µg/mL but does not provide a table with specific inhibition percentages at different concentrations.[5]

Experimental Protocols

Phosphodiesterase (PDE) Activity Assay

This protocol outlines a general method for determining the IC50 of this compound for PDE3 inhibition.

Objective: To quantify the concentration of this compound required to inhibit 50% of PDE3 activity.

Materials:

-

Purified recombinant human PDE3 enzyme

-

This compound stock solution (dissolved in DMSO)

-

Assay buffer (e.g., Tris-HCl, pH 7.5, with MgCl2 and a reducing agent like DTT)

-

cAMP substrate

-

Detection reagents (e.g., a kit that measures the amount of remaining cAMP or the product of its hydrolysis, AMP)

-

Microplate reader

Procedure:

-

Prepare this compound Dilutions: Create a serial dilution of this compound in the assay buffer. A typical concentration range might be from 1 nM to 1 mM. Include a vehicle control (DMSO alone).

-

Enzyme and Substrate Preparation: Dilute the PDE3 enzyme and cAMP substrate to their optimal working concentrations in the assay buffer.

-

Reaction Setup: In a microplate, add the diluted this compound solutions or vehicle control.

-

Initiate Reaction: Add the PDE3 enzyme to each well and incubate for a short period (e.g., 10-15 minutes) at a controlled temperature (e.g., 30°C or 37°C) to allow for inhibitor binding.

-

Substrate Addition: Add the cAMP substrate to all wells to start the enzymatic reaction.

-

Incubation: Incubate the plate for a defined period (e.g., 30-60 minutes) at the controlled temperature.

-

Stop Reaction: Terminate the reaction by adding a stop solution (often included in commercial assay kits).

-

Detection: Add the detection reagents according to the manufacturer's protocol. This may involve a colorimetric, fluorescent, or luminescent readout.

-

Measurement: Read the plate using a microplate reader at the appropriate wavelength.

-

Data Analysis: Calculate the percentage of PDE3 inhibition for each this compound concentration compared to the vehicle control. Plot the percentage inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Measurement of Intracellular Calcium in Isolated Cardiac Myocytes

This protocol describes a method to measure changes in intracellular Ca++ concentration in response to this compound using a fluorescent Ca++ indicator.

Objective: To determine the effect of different concentrations of this compound on the intracellular Ca++ transient in isolated cardiac myocytes.

Materials:

-

Isolated adult ventricular cardiac myocytes

-

Fluorescent Ca++ indicator (e.g., Fura-2 AM, Indo-1 AM)

-

This compound stock solution

-

Tyrode's solution (or other suitable physiological salt solution)

-

Field stimulation device

-

Fluorescence microscopy setup with a ratiometric imaging system

-

Data acquisition and analysis software

Procedure:

-

Cell Loading: Incubate the isolated cardiac myocytes with the fluorescent Ca++ indicator (e.g., Fura-2 AM) in Tyrode's solution for a specified time (e.g., 30-60 minutes) at room temperature or 37°C, allowing the dye to enter the cells and be de-esterified.

-

Wash: Gently wash the cells with fresh Tyrode's solution to remove any extracellular dye.

-

Baseline Recording: Place the coverslip with the loaded myocytes on the stage of the fluorescence microscope. Perfuse the cells with Tyrode's solution and electrically stimulate them at a physiological frequency (e.g., 1 Hz). Record the baseline fluorescence ratio (e.g., 340/380 nm for Fura-2) to establish the resting intracellular Ca++ concentration and the amplitude of the Ca++ transient.

-

This compound Application: Perfuse the cells with Tyrode's solution containing a specific concentration of this compound.

-

Data Acquisition: Continue to electrically stimulate the myocytes and record the fluorescence ratio for a set period to observe the effect of this compound on the Ca++ transient.

-

Dose-Response: Repeat steps 4 and 5 with increasing concentrations of this compound to generate a dose-response curve.

-

Data Analysis: Analyze the recorded fluorescence data to determine parameters such as the peak systolic Ca++ concentration, diastolic Ca++ concentration, and the amplitude and decay rate of the Ca++ transient for each this compound concentration.

Isolated Cardiac Myocyte Contractility Assay

This protocol details a method for measuring the contractile response of isolated cardiac myocytes to this compound.

Objective: To quantify the effect of this compound on the contractility of single cardiac myocytes.

Materials:

-

Isolated adult ventricular cardiac myocytes

-

This compound stock solution

-

Tyrode's solution

-

Inverted microscope with a video camera and a cell-edge detection system

-

Field stimulation device

-

Data acquisition and analysis software

Procedure:

-

Cell Plating: Plate the isolated cardiac myocytes in a laminin-coated chamber on the stage of the inverted microscope.

-

Baseline Measurement: Perfuse the cells with Tyrode's solution and electrically stimulate them at a physiological frequency (e.g., 1 Hz). Record the baseline cell shortening (a measure of contractility) using the video-based edge-detection system.

-

This compound Administration: Introduce Tyrode's solution containing a known concentration of this compound into the chamber.

-

Recording: Continue to electrically stimulate the myocytes and record the changes in cell shortening for a defined period.

-

Dose-Response Curve: Wash out the previous concentration and repeat steps 3 and 4 with progressively higher concentrations of this compound to construct a dose-response curve.

-

Data Analysis: Analyze the recorded data to determine parameters such as the percentage of cell shortening, velocity of shortening, and velocity of relaxation for each this compound concentration.

Conclusion

The primary mechanism of action of this compound on cardiac myocytes is the selective inhibition of phosphodiesterase III, leading to an increase in intracellular cAMP. This, in turn, enhances calcium influx through L-type calcium channels and promotes calcium reuptake by the sarcoplasmic reticulum, resulting in both positive inotropic and lusitropic effects. A secondary mechanism involving the inhibition of the Na+/Ca++ exchanger may also contribute to the increase in intracellular calcium. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to understand and further investigate the cardiovascular effects of this compound and other PDE3 inhibitors.

References

- 1. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 2. Inthis compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. reference.medscape.com [reference.medscape.com]

- 5. Effect of this compound on sodium-calcium exchange in cardiac sarcolemmal vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Treatment of Cardiovascular Dysfunction with PDE3-Inhibitors in Moderate and Severe Hypothermia—Effects on Cellular Elimination of Cyclic Adenosine Monophosphate and Cyclic Guanosine Monophosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cardiotonic activity of this compound--Win 40680 [5-amino-3,4'-bipyridine-6(1H)-one] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rise and Fall of Amrinone: A Technical Journey in Cardiotonic Drug Development

For decades, the mainstay of inotropic support for heart failure was limited to digitalis glycosides and catecholamines, each with significant limitations. The late 1970s marked a pivotal shift with the discovery of Amrinone, a novel bipyridine derivative that ushered in a new class of cardiotonic agents: the phosphodiesterase III (PDE3) inhibitors. This technical guide delves into the historical development of this compound, from its promising inception to its eventual replacement by more refined successors, offering researchers, scientists, and drug development professionals a comprehensive overview of its journey.

Discovery and Preclinical Evaluation: A New Mechanism of Action

This compound, chemically known as 5-amino-3,4'-bipyridin-6(1H)-one, emerged from a concerted effort to identify non-glycosidic, non-catecholamine inotropic agents.[1] Early preclinical studies in anesthetized and unanesthetized dogs revealed its potent positive inotropic and vasodilatory effects.[2] Unlike digitalis, this compound did not inhibit Na+/K+-ATPase, and its inotropic action was independent of beta-adrenergic receptor stimulation.[3] The primary mechanism of action was identified as the selective inhibition of phosphodiesterase III (PDE3), an enzyme responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP).[4] By inhibiting PDE3, this compound increases intracellular cAMP levels in both cardiac and vascular smooth muscle, leading to enhanced myocardial contractility and vasodilation.[5]

Preclinical Hemodynamic Effects in Canine Models

Preclinical investigations in canine models of heart failure demonstrated a dose-dependent increase in cardiac contractility and a reduction in both preload and afterload.[2] These effects translated to a significant improvement in cardiac output without a substantial increase in heart rate.[1]

Mechanism of Action: The PDE3 Signaling Pathway

The cardiotonic and vasodilatory effects of this compound are a direct consequence of its inhibition of PDE3. The increased intracellular cAMP levels activate protein kinase A (PKA), which then phosphorylates several key proteins involved in cardiac muscle contraction and relaxation, as well as smooth muscle relaxation.

Clinical Development and Hemodynamic Effects in Humans

The promising preclinical data propelled this compound into clinical trials for the treatment of congestive heart failure. Intravenous administration demonstrated rapid and significant hemodynamic improvements in patients with severe heart failure.[6]

Table 1: Hemodynamic Effects of Intravenous this compound in Patients with Congestive Heart Failure

| Parameter | Baseline (Mean ± SD) | Post-Amrinone (Mean ± SD) | Percentage Change |

| Cardiac Index (L/min/m²) | 1.8 ± 0.3 | 2.6 ± 0.3 | +44% |

| Left Ventricular End-Diastolic Pressure (mmHg) | 25 ± 9 | 14 ± 7 | -44% |

| Pulmonary Capillary Wedge Pressure (mmHg) | 28 ± 8 | 15 ± 4 | -46% |

| Systemic Vascular Resistance (dyn·s·cm⁻⁵) | - | - | -23%[7] |

| Mean Arterial Pressure (mmHg) | 86 ± 10 | 80 ± 7 | -7% |

| Heart Rate (beats/min) | Unchanged | Unchanged | 0% |

Data compiled from Benotti et al. (1978) and other sources.[6][7]

Dose-Response Relationship

Studies on the dose-response effects of intravenous this compound in patients with left ventricular failure following acute myocardial infarction showed a direct relationship between the infusion rate and the reduction in pulmonary artery-occluded pressure and the increase in heart rate.[8] However, the changes in cardiac output and systemic vascular resistance were not directly dose-related, suggesting a complex interplay of its inotropic and vasodilatory actions.[8]

The Shift from Oral to Intravenous Formulation and Adverse Effects

Despite the positive hemodynamic effects of the intravenous formulation, the development of an oral form of this compound for chronic heart failure management was met with significant challenges. Multicenter, randomized, double-blind, placebo-controlled trials failed to demonstrate a sustained clinical benefit of oral this compound.[9][10][11] Furthermore, long-term oral administration was associated with a high incidence of adverse effects, most notably thrombocytopenia.[12]

Table 2: Incidence of Adverse Effects with this compound

| Adverse Effect | Intravenous (Short-term) | Oral (Long-term) |

| Thrombocytopenia | 2.4%[13] | 18.6% - 46%[14][15] |

| Arrhythmias | Not consistently observed[13] | Increased frequency of ventricular ectopy[12] |

| Gastrointestinal Complaints | <2%[13] | Common[9][12] |

| Hypotension | <2%[13] | - |

| Fever | <2%[13] | - |

The high rate of adverse effects and the lack of long-term efficacy led to the discontinuation of the oral formulation. The intravenous form, however, remained in clinical use for the short-term management of acute decompensated heart failure.

Experimental Protocols

Evaluation of Inotropic Effects in an Anesthetized Dog Model

A common preclinical model to assess the cardiotonic properties of a new agent involves the anesthetized dog.

Methodology:

-

Animal Preparation: Mongrel dogs are anesthetized with an appropriate agent (e.g., sodium pentobarbital). The animals are intubated and ventilated.

-

Instrumentation: Catheters are inserted into the femoral artery and vein for blood pressure monitoring and drug administration, respectively. A Swan-Ganz catheter is advanced into the pulmonary artery for measuring pulmonary artery pressure and cardiac output by thermodilution. A high-fidelity catheter is placed in the left ventricle to measure left ventricular pressure and its first derivative (LV dP/dt), an index of contractility.

-

Data Collection: After a stabilization period, baseline hemodynamic parameters are recorded.

-

Drug Administration: this compound is administered intravenously as a bolus injection or a continuous infusion at varying doses.

-

Data Analysis: Hemodynamic parameters are continuously monitored and recorded. Dose-response curves are constructed to evaluate the inotropic and vasodilatory effects of the drug.[2]

Phosphodiesterase III Inhibition Assay

The inhibitory effect of this compound on PDE3 can be quantified using an in vitro assay.

Methodology:

-

Enzyme Source: PDE3 is isolated and purified from a suitable tissue source, such as canine cardiac muscle.

-

Assay Buffer: The assay is performed in a buffer containing a known concentration of cAMP and cGMP (as a substrate for other PDE isoforms to ensure selectivity).

-

Incubation: The purified PDE3 enzyme is incubated with the substrate (cAMP) in the presence of varying concentrations of this compound.

-

Quantification: The reaction is stopped, and the amount of cAMP that has been hydrolyzed to AMP is quantified, often using radioimmunoassay or chromatographic techniques.

-

Data Analysis: The concentration of this compound that causes 50% inhibition of PDE3 activity (IC50) is determined.[16]

Chemical Synthesis and Structure-Activity Relationship

The synthesis of this compound involves the construction of the bipyridine core. One reported synthetic route involves the condensation of 2-(4-Pyridinyl)-3-dimethylaminoacrolein with cyanacetamide in the presence of a base, followed by hydrolysis and a Hofmann degradation.[17]

The development of this compound spurred research into the structure-activity relationships of bipyridine PDE3 inhibitors. This led to the synthesis of analogues with improved potency and reduced side effects, most notably milrinone, which is approximately 20 to 30 times more potent than this compound and has a lower incidence of thrombocytopenia.

Legacy and Conclusion

This compound's journey from a groundbreaking discovery to its eventual replacement by a more refined analogue, milrinone, is a classic example of the iterative process of drug development. While its clinical use has waned, this compound's historical significance is undeniable. It validated PDE3 as a viable therapeutic target for acute heart failure and paved the way for a new class of inotropic agents. The challenges encountered during its clinical development, particularly the adverse effects associated with long-term oral use, provided valuable lessons that have shaped the clinical trial design and therapeutic strategies for subsequent cardiotonic drugs. The story of this compound serves as a crucial case study for researchers and professionals in the field, highlighting the complex interplay of efficacy, safety, and formulation in the life cycle of a therapeutic agent.

References

- 1. This compound. A preliminary review of its pharmacological properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The beneficial effect of this compound on acute drug-induced heart failure in the anaesthetised dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 4. Pharmacology of bipyridine phosphodiesterase III inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Hemodynamic assessment of this compound. A new inotropic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [The hemodynamic profile of this compound and enoximone in patients with severe heart failure] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Haemodynamic dose-response effects of intravenous this compound in left ventricular failure complicating acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Oral this compound for the treatment of chronic congestive heart failure: results of a multicenter randomized double-blind and placebo-controlled withdrawal study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Long-term oral administration of this compound for congestive heart failure: lack of efficacy in a multicenter controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Chronic oral this compound therapy in congestive heart failure: a double-blind placebo-controlled withdrawal study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound therapy for congestive heart failure in outpatients with idiopathic dilated cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Clinical safety of intravenous this compound--a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound-induced thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. drugs.com [drugs.com]

- 16. frontiersin.org [frontiersin.org]

- 17. Synthetic Method of this compound - Chempedia - LookChem [lookchem.com]

An In-depth Technical Guide to the Chemical Structure and Properties of Amrinone Lactate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amrinone lactate (B86563), also known as inthis compound lactate, is a positive inotropic agent with vasodilatory properties.[1] It belongs to the class of bipyridine phosphodiesterase 3 (PDE3) inhibitors.[2] This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, mechanism of action, and analytical methodologies, designed to support research and development in the fields of pharmacology and medicinal chemistry.

Chemical and Physical Properties

This compound lactate is the lactate salt of this compound. The chemical and physical properties are crucial for its formulation, delivery, and interaction with biological systems.

| Property | Value | Reference |

| Chemical Name | 3-amino-5-(4-pyridinyl)-2(1H)-pyridinone lactate | [3] |

| Synonyms | Inthis compound lactate, Inocor | [4] |

| CAS Number | 75898-90-7 | [4] |

| Molecular Formula | C₁₃H₁₅N₃O₄ | [4] |

| Molecular Weight | 277.28 g/mol | [4] |

| Melting Point | 294-297°C (decomposes) (for this compound base) | [3] |

| pKa | Not explicitly found for lactate salt; this compound base pKa is not available in the search results. | |

| Solubility | Water: Insoluble (this compound base).[3] Organic Solvents: Soluble in DMSO.[4] Slightly soluble in hot acetic acid and dimethylformamide.[3] Soluble in dilute inorganic acids.[3] |

Chemical Structure

The chemical structure of this compound lactate consists of the active this compound molecule and a lactate counter-ion. The this compound base has a bipyridine core.

Mechanism of Action and Signaling Pathway

This compound lactate's primary mechanism of action is the selective inhibition of phosphodiesterase 3 (PDE3).[2] This inhibition leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) in cardiac and vascular smooth muscle cells.[1]

Inotropic Effect in Cardiac Myocytes

In cardiac muscle cells, the accumulation of cAMP activates Protein Kinase A (PKA). PKA then phosphorylates L-type calcium channels, leading to an increased influx of calcium ions (Ca²⁺). This triggers a larger release of Ca²⁺ from the sarcoplasmic reticulum, resulting in enhanced myocardial contractility.[2]

Vasodilatory Effect in Vascular Smooth Muscle

In vascular smooth muscle cells, elevated cAMP levels also activate PKA. PKA phosphorylates and inactivates myosin light-chain kinase (MLCK). The inhibition of MLCK prevents the phosphorylation of myosin, leading to smooth muscle relaxation and vasodilation. This reduces both preload and afterload on the heart.

Pharmacological Data

The following tables summarize key quantitative data regarding the pharmacological effects of this compound.

Table 1: In Vitro Potency

| Parameter | Species/System | Value | Reference |

| IC₅₀ (PDE3 Inhibition) | Recombinant Human PDE3 | 9.863 ± 1.709 µM (at 34°C) | [5] |

| EC₅₀ (Inotropic Effect) | Rabbit isolated hearts | 2 x 10⁻⁵ M | |

| EC₅₀ (Coronary Vasodilation) | Rabbit isolated hearts | 2 x 10⁻⁵ M |

Table 2: In Vivo Effects

| Parameter | Model | Dosage | Effect | Reference |

| Cardiac Output | Anesthetized open-chest pigs | 10-100 µg/kg/min IV infusion | Up to 16% decrease | [6] |

| Left Ventricular Filling Pressure | Anesthetized open-chest pigs | 10-100 µg/kg/min IV infusion | Up to 22% decrease | [6] |

| max LVdP/dt | Anesthetized open-chest pigs | 1 mg/kg bolus + 50 µg/kg/min infusion | +55% | [6] |

| Total Systemic Vascular Resistance | Anesthetized open-chest pigs | 1 mg/kg bolus + 50 µg/kg/min infusion | -15% | [6] |

Experimental Protocols

Accurate quantification of this compound lactate is essential for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry are commonly employed methods.

High-Performance Liquid Chromatography (HPLC)

Methodology:

-

Instrumentation: An isocratic HPLC system with a UV detector.

-

Column: Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A degassed mixture of water, acetonitrile, and methanol (40:30:30, v/v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 259 nm.

-

Injection Volume: 20 µL.

-

Standard Preparation: Prepare a stock solution of this compound lactate reference standard in the mobile phase and perform serial dilutions to obtain concentrations ranging from 0.2 to 40 µg/mL.

-

Sample Preparation: Dilute the this compound lactate formulation with the mobile phase to a suitable concentration.

-

Analysis: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of this compound lactate in the sample from the calibration curve.

Troubleshooting HPLC Analysis:

-

Peak Tailing: This may be caused by interactions with residual silanol (B1196071) groups on the column. Lowering the mobile phase pH or using an end-capped column can mitigate this.[7]

-

Baseline Drift: Contaminated mobile phase or detector cell can cause baseline drift. Ensure proper filtration of the mobile phase and flush the detector cell if necessary.[7]

-

Ghost Peaks: Carryover from previous injections can lead to ghost peaks. A robust needle wash protocol should be implemented.[7]

UV-Visible Spectrophotometry

Methodology:

-

Instrumentation: A UV-Vis spectrophotometer.

-

Solvent: Distilled water.

-

Detection Wavelength: 259 nm.

-

Standard Preparation: Prepare a stock solution of this compound lactate reference standard in distilled water and perform serial dilutions to obtain concentrations ranging from 2 to 10 µg/mL.

-

Sample Preparation: Dilute the this compound lactate formulation with distilled water to a concentration within the linear range.

-

Analysis: Measure the absorbance of the standard and sample solutions at 259 nm. Construct a calibration curve and determine the concentration of this compound lactate in the sample.

Conclusion

This technical guide provides a detailed overview of the chemical structure and properties of this compound lactate. The information presented, including quantitative data, experimental protocols, and pathway diagrams, serves as a valuable resource for researchers, scientists, and professionals involved in drug development. A thorough understanding of these fundamental characteristics is essential for the rational design of future cardiovascular therapies and for ensuring the quality and efficacy of existing formulations.

References

- 1. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 2. What is the mechanism of Inthis compound Lactate? [synapse.patsnap.com]

- 3. This compound - LKT Labs [lktlabs.com]

- 4. medkoo.com [medkoo.com]

- 5. frontiersin.org [frontiersin.org]

- 6. Inotropic and vasodilating properties of this compound depend on the mode of administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

Amrinone's Modulation of Intracellular Cyclic AMP: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amrinone, a bipyridine derivative, is a positive inotropic and vasodilatory agent that exerts its effects by modulating the intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[1][2] This technical guide provides a comprehensive overview of the core mechanism of this compound's action, focusing on its impact on cAMP signaling pathways. It is intended for researchers, scientists, and drug development professionals engaged in cardiovascular pharmacology and related fields. This document details the molecular interactions, presents quantitative data on its effects, outlines experimental protocols for its study, and provides visual representations of the involved signaling cascades.

Core Mechanism of Action: Phosphodiesterase III Inhibition

This compound's primary mechanism of action is the selective inhibition of phosphodiesterase III (PDE3), an enzyme predominantly found in cardiac and vascular smooth muscle cells.[3][4] The PDE3 enzyme is responsible for the hydrolysis and subsequent degradation of cAMP.[3] By inhibiting PDE3, this compound effectively prevents the breakdown of cAMP, leading to its accumulation within the cell.[4][5] This increase in intracellular cAMP concentration is the pivotal event that triggers the cascade of downstream effects responsible for this compound's pharmacological profile.[4]

Signaling Pathways and Physiological Effects

The elevation of intracellular cAMP levels initiated by this compound triggers distinct signaling pathways in different cell types, primarily cardiomyocytes and vascular smooth muscle cells.

Cardiomyocytes: Positive Inotropy

In cardiac muscle cells, the accumulation of cAMP leads to the activation of Protein Kinase A (PKA).[4] PKA, in turn, phosphorylates several target proteins, most notably the L-type calcium channels.[2][4] This phosphorylation enhances the influx of calcium ions (Ca2+) into the cardiomyocyte during the action potential.[2] The increased intracellular calcium concentration leads to a greater amount of calcium available for binding to the troponin complex, which in turn results in a more forceful contraction of the myocardial fibers.[2] This manifests as a positive inotropic effect, strengthening the heart's pumping action.[3]

Vascular Smooth Muscle: Vasodilation

In vascular smooth muscle cells, the this compound-induced increase in cAMP also activates PKA.[2] However, in this cell type, PKA activation leads to the phosphorylation of proteins that promote muscle relaxation.[4] This includes the facilitation of calcium uptake by the sarcoplasmic reticulum, which reduces the amount of intracellular calcium available for the contractile machinery.[2] The resulting relaxation of the vascular smooth muscle leads to vasodilation, which in turn reduces both the preload and afterload on the heart.[5]

References

- 1. benchchem.com [benchchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. picmonic.com [picmonic.com]

- 4. What is the mechanism of Inthis compound Lactate? [synapse.patsnap.com]

- 5. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

Early Clinical Trials of Oral Amrinone for Heart Failure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early clinical trials of oral amrinone for the treatment of heart failure. This compound, a bipyridine derivative, emerged as a novel non-glycoside, non-catecholamine inotropic agent with vasodilatory properties.[1] Its development and investigation marked a significant period in the pharmacological approach to heart failure, shifting focus toward agents that could modulate intracellular signaling pathways to improve cardiac function. This document synthesizes quantitative data from key studies, details experimental protocols, and illustrates the underlying mechanism of action.

Core Mechanism of Action

This compound's primary mechanism of action is the inhibition of phosphodiesterase III (PDE3), an enzyme responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP).[2] By inhibiting PDE3, this compound leads to an accumulation of intracellular cAMP in both cardiac and vascular smooth muscle cells.[2][3] In cardiac myocytes, elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates multiple target proteins.[2] This cascade enhances calcium influx through L-type calcium channels, leading to increased myocardial contractility (a positive inotropic effect).[2] In vascular smooth muscle, increased cAMP levels promote relaxation, resulting in both arterial and venous vasodilation.[2] This vasodilation reduces both the preload and afterload on the heart, further improving cardiac performance.[3]

Signaling Pathway of this compound

Caption: Signaling pathway of this compound in cardiac myocytes.

Summary of Quantitative Data from Early Clinical Trials

The following tables summarize the key quantitative findings from early clinical trials investigating the efficacy and safety of oral this compound in patients with heart failure.

Table 1: Hemodynamic Effects of Oral this compound

| Study (Year) | Number of Patients | Dosage | Cardiac Index (L/min/m²) | Pulmonary Capillary Wedge Pressure (mmHg) | Left Ventricular Ejection Fraction (%) | Systemic Vascular Resistance | Heart Rate | Blood Pressure |

| Benotti et al. (1978)[4] | 8 | 1.85-3.5 mg/kg (IV) | ↑ from 1.8 ± 0.3 to 2.6 ± 0.3 | ↓ from 28 ± 8 to 15 ± 4 | - | - | No significant change | ↓ slightly |

| Unspecified Study[5] | 9 | Single oral dose | - | - | ↑ from 20.3 ± 2.8 to 30.8 ± 4.8 | - | No change | No change |

| Weber et al. (1981)[6] | 17 | 1.64 mg/kg (oral) | ↑ by 40% (p < 0.001) | ↓ by 32% (p < 0.02) | - | - | No significant change | No significant change |

| Leier et al. (1983)[7] | 7 | 1.5, 3.0, 4.5 mg/kg (oral) | No significant change | ↓ | - | ↓ | No significant change | ↓ |

| Unspecified Study[8] | 8 (completed) | 300 mg daily (oral) | ↑ by 1.02 L/min/m² (IV data) | ↓ by 16 mmHg (diastolic) | ↑ by 11% | - | No significant change | No significant change |

Note: Some studies utilized intravenous administration to assess acute hemodynamic effects, which provided the foundational data for subsequent oral trials.

Table 2: Clinical Outcomes and Adverse Events with Oral this compound

| Study (Year) | Number of Patients | Study Design | Duration | Key Clinical Outcomes | Common Adverse Events | Withdrawal Rate due to Adverse Events |

| DiBianco et al. (1984)[9] | 173 | Placebo-controlled withdrawal | 12 weeks | No significant difference in exercise time, symptoms, or LVEF compared to placebo. | Gastrointestinal and central nervous system complaints, elevated liver enzymes, reduced platelet counts. | 14% |

| Massie et al. (1985)[10] | 99 | Double-blind, placebo-controlled | 12 weeks | No significant difference in exercise tolerance, symptoms, or LVEF compared to placebo. | More frequent and severe on this compound (83% of patients). | 34% |

| Evans et al. (1984)[11] | 18 | Double-blind, placebo-controlled withdrawal | 12 weeks | No significant improvement in clinical status, LVEF, or exercise tolerance. | Occurred in every patient receiving this compound. | Not specified |

| Unspecified Study[8] | 12 | Open-label | 12 weeks | Improved exercise tolerance (average gain of 40 watts) in 8 completers. | Thrombocytopenia. | 16.7% (2/12) |

| Weber et al. (1981)[6] | 17 | Open-label followed by placebo-controlled withdrawal | 28 weeks | Sustained improvement in maximal oxygen uptake during open-label phase. Deterioration on placebo. | Thrombocytopenia, hepatic dysfunction. | Not specified |

Experimental Protocols in Early Clinical Trials

The methodologies employed in the early clinical trials of oral this compound, while varied, shared several common elements.

Patient Population

-

Inclusion Criteria: Most studies enrolled patients with moderate to severe chronic congestive heart failure (New York Heart Association [NYHA] Functional Class III or IV) who were refractory to conventional therapy, which typically included digitalis and diuretics.[6][10] Some trials also included patients on vasodilators.[6] The underlying etiologies of heart failure were often ischemic or idiopathic dilated cardiomyopathy.[9]

-

Exclusion Criteria: While not always explicitly detailed, patients with severe aortic or pulmonic valvular disease were generally excluded.

Study Design

-

Initial Open-Label Phases: Several studies began with an open-label phase where all patients received oral this compound to assess initial response and tolerability.[6][9]

-

Double-Blind, Placebo-Controlled Trials: The more rigorous evaluations involved double-blind, placebo-controlled designs.[10]

-

Withdrawal Studies: A common design was the placebo-controlled withdrawal study. In this model, patients who showed an initial response to this compound were then randomized to either continue this compound or switch to a placebo in a double-blind fashion.[6][9][11]

Dosage and Administration

-

Oral Dosage: Oral this compound was typically administered in divided doses. A common starting dosage was 1.5 mg/kg three times daily, with titration up to a maximum of 200 mg three times daily.[10] Other studies used fixed daily doses, such as 300 mg.[8] One multicenter trial reported an average dose of 113 ± 33 mg three times daily.[9]

Efficacy and Safety Assessments

-

Hemodynamic Monitoring: Invasive hemodynamic monitoring via cardiac catheterization was frequently used to measure parameters such as cardiac index, pulmonary artery pressure, and pulmonary capillary wedge pressure, especially in the initial phases of investigation.[4][8]

-

Non-Invasive Cardiac Function Assessment: Left ventricular ejection fraction was commonly assessed using radionuclide ventriculography.[5] Echocardiography was also employed to evaluate cardiac dimensions and function.[8]

-

Exercise Tolerance: Exercise tolerance was a key clinical endpoint, often measured using a treadmill with protocols such as the Naughton protocol.[9]

-

Symptom and Functional Class Assessment: Changes in NYHA functional class and patient-reported symptoms were recorded throughout the trials.[9][10]

-

Safety Monitoring: Routine monitoring included complete blood counts (with a focus on platelet count for thrombocytopenia), liver function tests, and electrocardiograms.[8][9]

Experimental Workflow

Caption: Generalized workflow for a double-blind, placebo-controlled trial.

Conclusion

The early clinical trials of oral this compound for heart failure demonstrated its potential to induce favorable acute hemodynamic effects, primarily through its positive inotropic and vasodilatory actions. However, long-term studies were largely disappointing, failing to show sustained improvements in clinical outcomes such as exercise tolerance and overall functional status when compared to placebo.[9][10][11] Furthermore, the use of oral this compound was associated with a significant incidence of adverse effects, most notably thrombocytopenia and gastrointestinal disturbances, which often led to treatment discontinuation.[9][10] These findings ultimately limited the widespread use of oral this compound for chronic heart failure and contributed to a broader shift in the paradigm of heart failure treatment, moving away from a primary focus on inotropic support towards neurohormonal modulation and cardioprotective strategies. The investigation of this compound, however, was instrumental in advancing the understanding of PDE inhibition as a therapeutic target in cardiovascular disease.

References

- 1. reference.medscape.com [reference.medscape.com]

- 2. Hemodynamic assessment of this compound. A new inotropic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Oral this compound in refractory congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nps.org.au [nps.org.au]

- 5. [Effects of this compound administered orally and by injection in heart failure] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Long-term oral administration of this compound for congestive heart failure: lack of efficacy in a multicenter controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. drugs.com [drugs.com]

- 8. Chronic oral this compound therapy in congestive heart failure: a double-blind placebo-controlled withdrawal study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A multicenter, randomized, blind comparison of this compound with milrinone after elective cardiac surgery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Oral this compound for the treatment of chronic congestive heart failure: results of a multicenter randomized double-blind and placebo-controlled withdrawal study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. droracle.ai [droracle.ai]

Species-Dependent Inotropic Effects of Amrinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amrinone, a bipyridine derivative, is a positive inotropic agent that has been investigated for the treatment of heart failure. Its mechanism of action primarily involves the inhibition of phosphodiesterase III (PDE3), leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and subsequent enhancement of myocardial contractility. However, the inotropic effects of this compound exhibit significant variability across different species, a crucial consideration for preclinical drug development and translational research. This technical guide provides an in-depth overview of the species-dependent inotropic effects of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows.

Introduction

This compound emerged as a novel cardiotonic agent with a distinct mechanism from traditional cardiac glycosides and catecholamines.[1] Its positive inotropic and vasodilatory properties made it a candidate for the management of congestive heart failure.[2] Early investigations, however, revealed a marked species-dependent variation in its inotropic response.[1] Understanding these differences is paramount for the accurate interpretation of preclinical data and for predicting the therapeutic efficacy and potential liabilities of PDE3 inhibitors in humans. This guide will systematically explore these species-specific responses, providing a comprehensive resource for researchers in cardiovascular pharmacology.

Mechanism of Action: The PDE3 Signaling Pathway

This compound exerts its positive inotropic effect by selectively inhibiting the PDE3 enzyme in cardiac myocytes.[3] PDE3 is responsible for the hydrolysis of cAMP, a critical second messenger in the regulation of cardiac contractility. Inhibition of PDE3 leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates several key proteins involved in calcium homeostasis, including L-type calcium channels and phospholamban on the sarcoplasmic reticulum, resulting in increased calcium influx and enhanced myofilament sensitivity to calcium, ultimately leading to a more forceful contraction.[2][4]

References

Intravenous Amrinone: A Comprehensive Pharmacokinetic Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amrinone, also known as inthis compound, is a phosphodiesterase 3 (PDE3) inhibitor with positive inotropic and vasodilatory properties.[1] Administered intravenously, it has been utilized in the short-term management of severe congestive heart failure.[2] This technical guide provides an in-depth overview of the pharmacokinetic profile of intravenous this compound, including its absorption, distribution, metabolism, and excretion. Detailed experimental protocols for key analytical methods and visualizations of its mechanism of action are also presented to support further research and development in this area.

Pharmacokinetic Properties

The pharmacokinetic profile of intravenous this compound is characterized by a rapid onset of action and a relatively short half-life, which is prolonged in patients with congestive heart failure. The drug is metabolized in the liver and primarily excreted in the urine.

Table 1: Summary of Intravenous this compound Pharmacokinetic Parameters

| Parameter | Value | Species/Condition | Citation |

| Absorption | |||

| Onset of Action | 2-5 minutes | Humans | [3] |

| Time to Peak Effect | Within 10 minutes | Humans with congestive heart failure | [3] |

| Distribution | |||

| Volume of Distribution (Vd) | 1.2 L/kg | Healthy volunteers | [3] |

| Protein Binding | 10-49% | Human plasma | [4] |

| Metabolism | |||

| Primary Route | Hepatic conjugation | Humans | [3] |

| Metabolites | N-acetate, N-glycolate, N-glucuronide, O-glucuronide (inactive) | Humans | [4] |

| Excretion | |||

| Primary Route | Urine (10-40% as unchanged drug) | Healthy volunteers | [4] |

| Fecal Excretion | 18% | Healthy volunteers (oral administration) | [4] |

| Elimination | |||

| Half-life (t½) | 3.6 hours | Healthy volunteers | [3] |

| 5.8 hours | Patients with congestive heart failure | [3] |

Mechanism of Action: Signaling Pathway

This compound exerts its therapeutic effects by selectively inhibiting phosphodiesterase 3 (PDE3), an enzyme responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP). This inhibition leads to an increase in intracellular cAMP levels in cardiac and vascular smooth muscle cells, resulting in positive inotropic and vasodilatory effects.

References

- 1. PDE3 inhibitor - Wikipedia [en.wikipedia.org]

- 2. Quantification of ambrisentan in human plasma by LC-MS/MS and its pharmacokinetic application [manu41.magtech.com.cn]

- 3. High performance liquid chromatography using UV detection for the quantification of milrinone in plasma: improved sensitivity for inhalation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. padproject.nd.edu [padproject.nd.edu]

Methodological & Application

Application Notes and Protocols for Amrinone in Isolated Heart Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amrinone, also known as inthis compound, is a phosphodiesterase 3 (PDE3) inhibitor with positive inotropic and vasodilatory properties.[1][2] It is utilized in the short-term management of severe congestive heart failure.[3] The primary mechanism of action of this compound involves the inhibition of PDE3, an enzyme prevalent in cardiac and vascular smooth muscle cells.[2] This inhibition leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which subsequently enhances myocardial contractility and promotes vasodilation, resulting in a reduction of both preload and afterload.[1][4]

The Langendorff isolated heart perfusion system is a robust ex vivo model for investigating the direct cardiac effects of pharmacological agents like this compound, independent of systemic neuro-hormonal influences.[5][6] This document provides detailed protocols for utilizing the Langendorff setup to evaluate the cardiac effects of this compound, along with expected quantitative data and visualizations of the relevant signaling pathway and experimental workflow.

Mechanism of Action

This compound exerts its effects by inhibiting the PDE3 enzyme, which is responsible for the degradation of cAMP. The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA). In cardiac myocytes, PKA activation leads to the phosphorylation of L-type calcium channels, which increases calcium influx and enhances calcium-induced calcium release from the sarcoplasmic reticulum, ultimately leading to increased myocardial contractility.[1] In vascular smooth muscle, elevated cAMP levels facilitate calcium uptake by the sarcoplasmic reticulum, leading to vasodilation.[1]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. picmonic.com [picmonic.com]

- 3. Inthis compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 5. benchchem.com [benchchem.com]

- 6. Langendorff heart - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for Amrinone in Langendorff Heart Perfusion Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amrinone, also known as inthis compound, is a phosphodiesterase 3 (PDE3) inhibitor with positive inotropic and vasodilatory properties.[1][2][3][4] Its mechanism of action involves increasing intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels in cardiac and vascular smooth muscle cells.[2][5] This leads to enhanced cardiac contractility and reduced peripheral vascular resistance, making it a subject of interest in cardiovascular research.[3][4][6] The Langendorff isolated heart perfusion system is an invaluable ex vivo model for investigating the direct effects of pharmacological agents like this compound on the heart, independent of systemic neural and hormonal influences.[7][8]

These application notes provide detailed protocols for utilizing this compound in a Langendorff heart preparation, guidance on data interpretation, and a summary of expected physiological responses.

Mechanism of Action

This compound selectively inhibits PDE3, the enzyme responsible for the degradation of cAMP.[4][5] In cardiac myocytes, the resulting increase in cAMP activates protein kinase A (PKA), which phosphorylates key proteins involved in calcium cycling. This leads to an increased influx of calcium ions into the cell and enhanced re-uptake by the sarcoplasmic reticulum, resulting in a more forceful contraction (positive inotropy).[5] In vascular smooth muscle, elevated cAMP levels promote relaxation, leading to vasodilation and a reduction in both preload and afterload on the heart.[2]

Signaling Pathway of this compound in Cardiomyocytes

Caption: Signaling pathway of this compound in cardiac myocytes.

Data Presentation

The following tables summarize the expected quantitative effects of this compound on key cardiac parameters in an isolated perfused heart model. It is important to note that the magnitude of these effects can vary depending on the animal species, experimental conditions, and the baseline contractile state of the heart.

Table 1: Effects of this compound on Cardiac Function in Isolated Rabbit Hearts

| Parameter | Concentration | Percent Change from Baseline |

| Left Ventricular Developed Pressure (LVDP) | 2.5 x 10⁻⁵ mol/L | +20%[4] |

| Coronary Flow (CF) | 2.5 x 10⁻⁵ mol/L | +50%[4] |

Table 2: Dose-Dependent Hemodynamic Effects of Intravenous this compound (In Vivo Pig Model for Directional Reference)

| Parameter | This compound Infusion Rate | Effect |

| Left Ventricular Filling Pressure | 10-100 µg/kg/min | Up to 22% decrease[1] |

| Cardiac Output | 10-100 µg/kg/min | Up to 16% decrease[1] |

| Max LV dP/dt | 1 mg/kg bolus + 50 µg/kg/min | +55%[1] |

| Heart Rate | 1 mg/kg bolus + 50 µg/kg/min | +15%[1] |

Note: The data in Table 2 is from an in vivo model and should be used as a directional reference for expected outcomes in a Langendorff preparation. The direct effects on the isolated heart may differ in magnitude.

Experimental Protocols

Preparation of Krebs-Henseleit Perfusion Buffer

Objective: To prepare a physiological salt solution to maintain the viability and function of the isolated heart.

Materials:

-

Reagent-grade chemicals: NaCl, KCl, KH₂PO₄, MgSO₄·7H₂O, NaHCO₃, CaCl₂, Glucose

-

Ultrapure water

-

Carbogen (B8564812) gas (95% O₂ / 5% CO₂)

-

pH meter

Composition of Krebs-Henseleit Buffer (per Liter):

| Component | Molarity (mM) | Weight (g) |

| NaCl | 118 | 6.9 |

| KCl | 4.7 | 0.35 |

| KH₂PO₄ | 1.2 | 0.16 |

| MgSO₄·7H₂O | 1.2 | 0.29 |

| NaHCO₃ | 25 | 2.1 |

| CaCl₂·2H₂O | 2.5 | 0.37 |

| D-Glucose | 11 | 2.0 |

Procedure:

-

Dissolve all components except CaCl₂ and NaHCO₃ in approximately 900 mL of ultrapure water.

-

Add CaCl₂ and stir until completely dissolved.

-

Slowly add NaHCO₃ while stirring to avoid precipitation.

-

Bring the final volume to 1 L with ultrapure water.

-

Continuously bubble the buffer with carbogen gas for at least 20 minutes before and during the experiment to maintain a pH of 7.4.

-

Maintain the buffer temperature at 37°C in a water-jacketed reservoir.

Preparation of this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound for administration to the perfused heart.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (B87167) (DMSO) or an appropriate aqueous solvent (e.g., normal saline)

-

Sterile microcentrifuge tubes

-

Vortex mixer

Procedure:

-

Prepare a stock solution of this compound at a high concentration (e.g., 10 mM) in a suitable solvent. DMSO is a common choice for poorly water-soluble drugs.

-

Ensure the final concentration of the solvent in the perfusion buffer is minimal (typically <0.1%) to avoid solvent-induced cardiac effects.

-

Important: Do not dilute this compound in dextrose-containing solutions as this can cause a chemical interaction.[9]

Langendorff Heart Perfusion and this compound Administration

Objective: To isolate a heart, initiate retrograde perfusion, and administer this compound to study its effects on cardiac function.

Materials:

-

Langendorff apparatus

-

Animal model (e.g., rat, rabbit, guinea pig)

-

Anesthetics and heparin

-

Surgical instruments

-

Transducers for pressure and heart rate measurement

-

Data acquisition system

Experimental Workflow Diagram:

Caption: Experimental workflow for an this compound Langendorff study.

Procedure:

-

Animal Preparation: Anesthetize the animal according to an approved institutional protocol. Administer heparin to prevent blood coagulation.

-

Heart Excision: Perform a thoracotomy and rapidly excise the heart, placing it immediately in ice-cold Krebs-Henseleit buffer.

-

Cannulation: Identify the aorta and cannulate it onto the Langendorff apparatus. Secure the aorta with a suture.

-

Initiate Perfusion: Start retrograde perfusion with oxygenated, 37°C Krebs-Henseleit buffer at a constant pressure (e.g., 60-80 mmHg for a rat heart) or constant flow.

-

Instrumentation: Insert a balloon-tipped catheter connected to a pressure transducer into the left ventricle to measure isovolumetric pressure.

-

Stabilization: Allow the heart to stabilize for a 20-30 minute period. Record baseline data for all parameters.

-

This compound Administration: Introduce this compound into the perfusion buffer at the desired concentrations. For a dose-response study, start with the lowest concentration and increase incrementally, allowing for a steady-state response at each concentration.

-

Data Acquisition: Continuously record Left Ventricular Developed Pressure (LVDP), maximum rate of pressure development (+dP/dt_max), maximum rate of pressure relaxation (-dP/dt_max), heart rate (HR), and coronary flow (CF) throughout the experiment.

-

Washout: After the final this compound concentration, perfuse the heart with drug-free buffer to observe any reversal of effects.

Key Parameters to Measure

-

Left Ventricular Developed Pressure (LVDP): An indicator of myocardial contractility. Calculated as Left Ventricular Systolic Pressure (LVSP) minus Left Ventricular End-Diastolic Pressure (LVEDP).

-

+dP/dt_max: The maximum rate of pressure increase during isovolumic contraction, reflecting the speed of contraction.

-

-dP/dt_max: The maximum rate of pressure decrease during isovolumic relaxation, an index of lusitropy (relaxation).

-

Heart Rate (HR): Measured in beats per minute.

-

Coronary Flow (CF): Measured by collecting the effluent from the heart. An increase may indicate coronary vasodilation.

Troubleshooting

-

Arrhythmias: High concentrations of inotropic agents can be arrhythmogenic. If arrhythmias occur, consider reducing the concentration of this compound.

-

Poor Contractility: Ensure proper oxygenation and temperature of the perfusion buffer. Check for air bubbles in the perfusion line.

-

Precipitation of this compound: Ensure the stock solution is fully dissolved before adding it to the buffer. Avoid dextrose-containing solutions.

Conclusion

The Langendorff isolated heart perfusion system provides a robust and controlled environment for characterizing the direct cardiac effects of this compound. By carefully controlling experimental conditions and accurately measuring key functional parameters, researchers can gain valuable insights into the inotropic and vasodilatory properties of this and other cardiovascular drugs.

References

- 1. Inotropic and vasodilating properties of this compound depend on the mode of administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inotropic effects of this compound and milrinone on contraction and relaxation of isolated cardiac muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Positive inotropic and vasodilator actions of milrinone in patients with severe congestive heart failure. Dose-response relationships and comparison to nitroprusside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Haemodynamic dose-response effects of intravenous this compound in left ventricular failure complicating acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound: a new non-glycosidic, non-adrenergic cardiotonic agent effective in the treatment of intractable myocardial failure in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of this compound in acute severe cardiac failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A multicenter, randomized, blind comparison of this compound with milrinone after elective cardiac surgery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Optimized Langendorff perfusion system for cardiomyocyte isolation in adult mouse heart - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Amrinone in In Vitro Cardiomyocyte Contractility Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amrinone, a positive inotropic agent, is a phosphodiesterase 3 (PDE3) inhibitor that has been utilized in the management of heart failure.[1][2] Its mechanism of action involves increasing intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels in cardiomyocytes, leading to enhanced contractility.[1][2][3] These application notes provide a detailed protocol for assessing the effects of this compound on the contractility of isolated cardiomyocytes, a critical tool for preclinical drug discovery and cardiac safety assessment.

Mechanism of Action

This compound selectively inhibits PDE3, an enzyme responsible for the degradation of cAMP.[1][2] By inhibiting PDE3, this compound leads to an accumulation of intracellular cAMP.[1][3] This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates several key proteins involved in calcium handling within the cardiomyocyte.[1][3][4] A primary target of PKA is the L-type calcium channel, and its phosphorylation leads to an increased influx of calcium into the cell during an action potential.[1][3][5] The resulting increase in intracellular calcium concentration enhances the force of contraction of the cardiac muscle.[1][6]

Signaling Pathway of this compound

References

- 1. benchchem.com [benchchem.com]

- 2. Inthis compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. What is the mechanism of Inthis compound Lactate? [synapse.patsnap.com]

- 4. ahajournals.org [ahajournals.org]

- 5. Effects of this compound and milrinone on calcium influx into the myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of this compound, a cardiotonic drug, on calcium movements in dog erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Amrinone in Ischemia-Reperfusion Injury Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of amrinone in preclinical research models of ischemia-reperfusion (I/R) injury. The information is intended to guide researchers in designing and conducting experiments to evaluate the therapeutic potential of this compound.

Introduction to this compound and Ischemia-Reperfusion Injury

Ischemia-reperfusion (I/R) injury is a paradoxical phenomenon where cellular damage is exacerbated upon the restoration of blood flow to previously ischemic tissue. This secondary injury is a significant cause of morbidity and mortality in various clinical settings, including organ transplantation, stroke, and myocardial infarction. The pathophysiology of I/R injury is complex, involving oxidative stress, inflammation, and apoptosis.[1][2]

This compound, also known as inthis compound, is a phosphodiesterase III (PDE3) inhibitor.[3][4] By preventing the breakdown of cyclic adenosine (B11128) monophosphate (cAMP), this compound exerts both positive inotropic and vasodilatory effects.[3][4][5] These properties have led to its investigation as a potential therapeutic agent to mitigate the detrimental effects of I/R injury in various organs. Research suggests that this compound's benefits may extend beyond its hemodynamic effects to include anti-inflammatory and anti-apoptotic actions.[6][7][8]

Mechanism of Action in Ischemia-Reperfusion Injury

This compound's primary mechanism of action is the inhibition of the PDE3 enzyme, which leads to an accumulation of intracellular cAMP in cardiac and vascular smooth muscle cells.[3][9] This increase in cAMP has several downstream effects relevant to I/R injury:

-

Vasodilation and Improved Microcirculation: Increased cAMP in vascular smooth muscle promotes relaxation, leading to vasodilation.[4][5] This can improve tissue perfusion and oxygen delivery upon reperfusion, potentially reducing the extent of the injury.[10]

-